molecular formula C6H12N4O B13490266 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B13490266
M. Wt: 156.19 g/mol
InChI Key: GYVBWMSWJRQYCQ-UHFFFAOYSA-N
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Description

4-(3-Amino-1H-1,2,4-triazol-1-yl)butan-1-ol is a chemical compound of significant interest in scientific research, particularly as a specialized building block in medicinal and agrochemical development. It features a 1,2,4-triazole ring system, a well-known π-excessive aromatic heterocycle comprised of three nitrogen atoms, which is frequently employed to create molecules with diverse biological activities . The presence of both an amino group on the triazole ring and a hydroxyl-terminated butyl chain on a nitrogen atom provides two distinct points for chemical modification, making this compound a versatile intermediate for synthesizing novel derivatives. The 1,2,4-triazole core is a privileged structure in drug discovery, forming the basis of several important classes of compounds, including antifungal, antiviral, and herbicidal agents . The specific 3-amino substitution on the triazole ring is a key pharmacophore; for example, the simple analog 3-amino-1,2,4-triazole (Amitrole) is a known competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis, and also acts as an irreversible inhibitor of the enzyme catalase . Researchers can utilize this compound to explore structure-activity relationships by further functionalizing the alkyl chain, potentially leading to new compounds with optimized physicochemical properties and biological efficacy. Its primary research applications include use as a synthetic intermediate in organic chemistry, a scaffold in combinatorial library synthesis, and a key subunit for developing potential enzyme inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)butan-1-ol

InChI

InChI=1S/C6H12N4O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2,(H2,7,9)

InChI Key

GYVBWMSWJRQYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the triazole ring acting as a nucleophile and attacking the carbonyl group of butanal, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the amino group can lead to various substituted triazole derivatives.

Scientific Research Applications

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. For example, the triazole ring can act as a competitive inhibitor of enzymes by binding to their active sites. This inhibition can disrupt normal enzymatic activity and lead to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • 4-(3-Amino-1H-1,2,4-triazol-1-yl)butan-1-ol: Features a 3-amino-substituted triazole and a short hydroxylated alkyl chain.
  • Triazole Fungicides (e.g., Triadimefon, Cyproconazole) : Contain halogenated aromatic groups (e.g., 4-chlorophenyl) and bulky substituents (e.g., cyclopropyl) that increase lipophilicity and environmental persistence .
  • Posaconazole : A complex triazole antifungal with a difluorophenyl group and extended heterocyclic system, enabling broad-spectrum activity but higher molecular complexity .

Table 1: Comparative Analysis of Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Notable Properties
This compound C₆H₁₂N₄O 156.19 (estimated) 3-amino-triazole, butanol chain Hypothetical: Antifungal/Pharmaceutical Enhanced solubility, hydrogen-bonding capacity
Triadimefon® C₁₄H₁₆ClN₃O₂ 293.75 4-chlorophenoxy, dimethyl ketone Fungicide Controls Botrytis cinerea; resistance concerns
Cyproconazole® C₁₅H₁₈ClN₃O 291.76 4-chlorophenyl, cyclopropyl Fungicide High efficacy; environmental toxicity risks
Posaconazole C₃₇H₄₂F₂N₈O₄ 700.78 Difluorophenyl, tetrahydrofuran Antifungal therapy Broad-spectrum activity; high molecular weight
4-[1-(1H-1,2,4-triazol-1-yl)acetamido]butanoic acid C₈H₁₃N₄O₃ 213.21 Triazole-acetamido, carboxylic acid Research compound Potential for conjugation or prodrug design

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups in this compound likely improve aqueous solubility compared to triadimefon (log P = 3.1) and cyproconazole (log P = 3.4) .
  • Synthetic Accessibility : The compound’s simplicity contrasts with posaconazole’s multi-step synthesis, making it a cost-effective candidate for further optimization .

Research Findings and Implications

  • Agrochemical Potential: Triazole fungicides face resistance issues; the amino group in the target compound may circumvent existing resistance mechanisms .
  • Drug Design: The 3-amino-triazole motif is prevalent in kinase inhibitors (e.g., Aurora-A kinase inhibitors in ), suggesting utility in targeted therapies .
  • Environmental Impact: Compared to chlorinated triazoles, the hydroxyl and amino groups may promote biodegradability, reducing ecological persistence .

Biological Activity

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole moiety has been associated with various biological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activities of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H10N4OC_5H_{10}N_4O, with a molecular weight of approximately 142.16 g/mol. The structure features a butanol chain linked to a triazole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. A study focusing on triazole derivatives demonstrated that modifications at the C-4 position can enhance antiproliferative activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
4-(3-amino-1H-1,2,4-triazol)MCF-720Induces apoptosis
SW48025Cell cycle arrest (G2/M phase)
A54930Apoptosis via mitochondrial pathway

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. In preclinical models, certain triazole derivatives exhibited the ability to inhibit pro-inflammatory cytokines and reduce inflammation in lipopolysaccharide-stimulated cells . This suggests that this compound may have potential as an anti-inflammatory agent.

Table 2: Inhibition of Inflammatory Markers

Compound NameInflammatory ModelIC50 (µM)Targeted Cytokine
4-(3-amino-1H-1,2,4-triazol)PBMCs15TNFα
RAW264.718IL-6

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been shown to halt cell division at the G2/M checkpoint.
  • Cytokine Modulation : The compound can modulate inflammatory responses by affecting cytokine production.

Case Studies

In a notable case study involving a series of synthesized triazole derivatives, researchers found that specific modifications led to enhanced anticancer activity and reduced toxicity in normal cells . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between 3-amino-1H-1,2,4-triazole and a butanol derivative. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
  • Temperature control : Reactions are often conducted under reflux (70–100°C) to balance reaction rate and byproduct formation .
  • Purification : Recrystallization or column chromatography is used to achieve >95% purity .
    • Optimization : Adjusting molar ratios (e.g., 1:1.2 triazole-to-alcohol) and using catalysts (e.g., NaOH) can improve yields .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regioselectivity of triazole substitution and alcohol/amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ at m/z 187.1) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm1^{-1}, N-H bend at 1600 cm1^{-1}) .

Q. What are the primary biological activities observed in triazole derivatives structurally similar to this compound?

  • Methodological Answer : Triazole derivatives exhibit:

  • Antifungal activity : Inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) via triazole coordination to heme iron .
  • Enzyme inhibition : Competitive inhibition of hydrolases or oxidoreductases due to triazole’s electron-deficient nitrogen atoms .
  • Anti-inflammatory potential : Modulation of COX-2 pathways observed in analogues with similar hydroxyl-triazole motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability using LC-MS/MS to identify active metabolites .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities in physiological buffers .
  • Species-specific modeling : Cross-test in humanized animal models to account for interspecies metabolic differences .

Q. What computational methods are effective in predicting the binding affinity of this compound with fungal cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model triazole-heme interactions (e.g., distance ≤2.5 Å between triazole N3 and Fe2+^{2+}) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .
  • QSAR modeling : Correlate substituent effects (e.g., logP of butanol chain) with antifungal IC50_{50} values from published analogues .

Q. How does steric hindrance from substituents affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric maps : Generate 3D steric descriptors (e.g., using MOE) to quantify spatial bulk near the triazole N1 position .
  • Kinetic studies : Compare reaction rates of 4-(3-amino-triazol-1-yl)butan-1-ol with bulkier analogues (e.g., 3,3-dimethylbutanol derivatives) under identical conditions .
  • DFT calculations : Compute activation energies for transition states in SN2 mechanisms to identify steric bottlenecks .

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